Ethanimine

Description

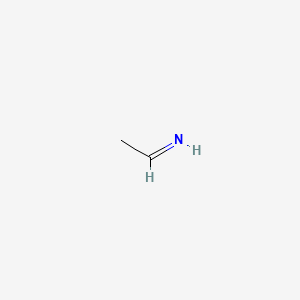

Structure

3D Structure

Properties

CAS No. |

20729-41-3 |

|---|---|

Molecular Formula |

C2H5N |

Molecular Weight |

43.07 g/mol |

IUPAC Name |

ethanimine |

InChI |

InChI=1S/C2H5N/c1-2-3/h2-3H,1H3 |

InChI Key |

MPAYEWNVIPXRDP-UHFFFAOYSA-N |

SMILES |

CC=N |

Canonical SMILES |

CC=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reactivity of Ethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimine (CH₃CHNH), a primary imine, is a significant, albeit transient, chemical intermediate formed from the reaction of acetaldehyde (B116499) and ammonia (B1221849). Its high reactivity makes it a valuable precursor in organic synthesis, particularly for the formation of amines and nitrogen-containing heterocycles. However, this same reactivity, primarily its rapid trimerization, presents considerable challenges for its isolation. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on its reaction mechanism, the practical challenges of its isolation, and its most common and synthetically useful application: in situ generation for one-pot reductive amination to produce ethylamine. Detailed experimental conditions, quantitative data, and reaction pathway diagrams are provided to support researchers in leveraging the chemistry of this versatile intermediate.

Introduction to this compound

This compound is the simplest aldimine containing a methyl group. It exists in equilibrium with its tautomer, ethenamine. Due to the electrophilic nature of the carbon atom in the C=N double bond, this compound is highly susceptible to nucleophilic attack and readily undergoes polymerization. Under most standard conditions, it rapidly trimerizes to form 2,4,6-trimethyl-1,3,5-triazinane, also known as acetaldehyde ammonia trimer. This inherent instability is the primary reason why this compound is typically generated and used in situ rather than being isolated as a stable product.

Core Reaction Mechanism: Formation and Subsequent Reactions

The synthesis of this compound from acetaldehyde and ammonia proceeds via a two-step nucleophilic addition-elimination mechanism.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This results in the formation of a tetrahedral intermediate, α-aminoethanol (also known as 1-aminoethanol).

-

Dehydration: The α-aminoethanol intermediate is unstable and readily eliminates a molecule of water to form the C=N double bond of this compound. This step is often acid-catalyzed.

-

Trimerization: In the absence of a trapping agent, the formed this compound molecules quickly react with each other in a cyclization reaction to yield the more stable 2,4,6-trimethyl-1,3,5-triazinane.

The overall reaction pathway is depicted below.

Synthesis Strategies and Quantitative Data

Direct synthesis and isolation of this compound are generally impractical. Instead, its formation is controlled and leveraged in two main contexts: low-temperature intermediate studies and, more synthetically relevant, one-pot reductive amination.

This compound as a Transient Intermediate

In specialized research, particularly in astrochemistry, this compound has been identified as a transient species at cryogenic temperatures. These studies provide insight into its formation conditions in the absence of rapid polymerization.

| Parameter | Value | Phase | Notes | Reference |

| Formation Temperature | ~180 K (-93 °C) | Ice Matrix | Formed from the warming of an acetaldehyde and ammonia ice mixture. | [1] |

| Precursor Formation | ~80 K (-193 °C) | Ice Matrix | The α-aminoethanol precursor is formed at this lower temperature. | [1] |

| pH Range (Solution) | 9.4 - 11.1 | Aqueous | Reaction kinetics studied at 5°C; the reverse reaction is subject to acid catalysis. |

Reductive Amination: A Practical Synthetic Application

The most effective method for utilizing this compound in synthesis is through reductive amination. In this one-pot process, this compound is generated in situ and immediately reduced to the stable primary amine, ethylamine. This approach prevents trimerization and results in high yields of the desired product. The reaction is typically performed under mildly acidic conditions (pH ~6-7) to facilitate imine formation while using a reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its mild nature and pH-dependent reactivity.[2]

The workflow for this process is outlined below.

The following table presents representative quantitative data for the reductive amination of a simple aldehyde to a primary amine, demonstrating the efficacy of this method.[3][4]

| Parameter | Value/Compound | Notes |

| Reactants | ||

| Aldehyde | Pivaldehyde (1.0 equiv) | A representative unfunctionalized aldehyde. |

| Amine Source | Ammonia (140 equiv) | A large excess is used to favor primary amine formation. |

| Reducing Agent | NaCNBH₃ (1.5 equiv) | Selectively reduces the iminium ion. |

| Reaction Conditions | ||

| Solvent | Methanol (B129727) (MeOH) | |

| Temperature | Room Temperature | |

| Reaction Time | 24 hours | |

| Results | ||

| Product | Neopentylamine | |

| Yield | 70% | Isolated yield after purification. |

Experimental Protocols

Caution: Acetaldehyde is volatile and flammable. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

One-Pot Reductive Amination of an Aldehyde to a Primary Amine

This protocol is adapted from the methodology developed by Dangerfield, et al., for the protecting-group-free synthesis of primary amines and serves as a representative procedure.[3][4]

Materials:

-

Aldehyde (e.g., Pivaldehyde, 1.0 mmol, 1.0 equiv)

-

Methanol (anhydrous, ~5 mL)

-

Ammonia in Methanol (7 N solution, 20 mL, 140 mmol, 140 equiv)

-

Sodium Cyanoborohydride (NaBH₃CN, 94 mg, 1.5 mmol, 1.5 equiv)

-

Hydrochloric Acid (1 M HCl)

-

Sodium Hydroxide (1 M NaOH)

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar, add the 7 N solution of ammonia in methanol (20 mL).

-

Stir the solution at room temperature for 30 minutes to allow for the initial formation of the this compound intermediate.

-

Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, carefully quench the reaction by slowly adding 1 M HCl until the evolution of gas ceases and the pH is acidic (pH ~2). This step neutralizes excess reducing agent and ammonia.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous residue by adding 1 M NaOH until the pH is strongly alkaline (pH > 12) to ensure the product amine is in its freebase form.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.

-

Purify the product as necessary, typically by distillation or column chromatography, to afford the pure primary amine.

Conclusion

While this compound itself is an elusive target for isolation due to its rapid trimerization, its role as a key intermediate is of great importance in organic synthesis. Understanding its formation mechanism allows for the development of robust synthetic strategies. The one-pot reductive amination protocol stands as the most practical and efficient method to harness the reactivity of the acetaldehyde-ammonia reaction, providing a reliable route to primary amines like ethylamine. This guide provides the foundational knowledge and practical details for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Properties and Reactivity of Ethanimine

Abstract

This compound (CH₃CH=NH) is a simple, yet highly reactive organonitrogen compound classified as an imine. It exists in tautomeric equilibrium with its enamine form, ethenamine (CH₂=CH-NH₂), with the imine tautomer being predominant under standard conditions.[1] While not well-known terrestrially due to its inherent instability and tendency to polymerize, this compound is of significant interest in astrochemistry, having been detected in interstellar molecular clouds like Sagittarius B2.[2] Its reactivity, characterized by the electrophilic imine carbon, makes it a crucial, albeit transient, intermediate in various organic synthesis pathways.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for this compound, designed for professionals in research and development.

Chemical and Physical Properties

This compound is a volatile and unstable compound, which has made extensive terrestrial characterization challenging.[1] Many of its physical properties are estimated due to its rapid polymerization.[1] The following tables summarize its key structural, physical, and thermodynamic properties.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethylideneimine, Acetaldimine | [2] |

| Molecular Formula | C₂H₅N | [2][4] |

| Molar Mass | 43.069 g·mol⁻¹ | [2][4] |

| CAS Number | 20729-41-3 | [2][4] |

| Canonical SMILES | CC=N | [2] |

| InChI Key | MPAYEWNVIPXRDP-UHFFFAOYSA-N | [2] |

| Molecular Geometry | Planar, Cₛ point group symmetry | [1] |

| C=N Bond Length | 1.27 Å | [1] |

| C-C Bond Length | 1.46 Å | [1] |

| H-N-C Bond Angle | 119.5° | [1] |

| H-C-C Bond Angle | 116.2° | [1] |

Table 2: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Melting Point | -80 °C (estimate) | [1] |

| Boiling Point | 56 °C (estimate) | [1] |

| Density | 0.785 g·mL⁻¹ (at 25 °C) | [1] |

| pKa (for protonation at N) | 7.9 | [1] |

| Dipole Moment | 2.34 D | [1] |

| Heat of Formation (ΔfH°) | 88.5 kJ·mol⁻¹ | [1] |

| Heat of Vaporization (ΔvapH°) | 29.8 kJ·mol⁻¹ (estimate) | [1] |

| C=N Bond Dissociation Energy | ~615 kJ·mol⁻¹ | [1] |

| Standard Reduction Potential | -0.85 V (vs SHE for CH₃CH=NH/CH₃CH₂NH₂ couple) | [1] |

Spectroscopic Data

Due to its instability, obtaining high-quality experimental spectra of isolated this compound is challenging. The data below is a combination of computationally predicted values and characteristic spectral features expected for this class of compounds.[5][6]

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Assignment | Source |

| ¹H NMR | ~7.3 ppm (quartet) | =CH- | [5] |

| ~1.8 ppm (doublet) | =CH-CH₃ | [5] | |

| ¹³C NMR | ~165 ppm | C=N | [5] |

| ~25 ppm | =CH-CH₃ | [5] | |

| Infrared (IR) | ~1670-1650 cm⁻¹ (Medium) | C=N stretch | [5] |

| ~1250-1020 cm⁻¹ (Medium) | C-N stretch | [5] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the polar carbon-nitrogen double bond, which renders the imine carbon electrophilic and susceptible to nucleophilic attack.[1][7]

Tautomerism

This compound exists in equilibrium with its tautomer, ethenamine (also known as vinylamine). The imine form is the predominant tautomer under standard conditions.[1][2]

Caption: Tautomeric equilibrium between this compound and ethenamine.

Polymerization

This compound is highly unstable and rapidly undergoes polymerization, primarily through trimerization, to form acetaldehyde (B116499) ammonia (B1221849) trimer.[1][2] This high reactivity is a significant barrier to its isolation and storage under normal laboratory conditions.[1] The second-order rate constant for this trimerization is 1.2 × 10⁻³ M⁻¹·s⁻¹.[1]

Caption: Trimerization of this compound to its stable trimer.

Hydrolysis

In the presence of water, especially under acidic conditions, this compound readily hydrolyzes to yield acetaldehyde and ammonia.[1][7] This reaction is essentially the reverse of its formation.[8][9] The hydrolysis mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack by water on the imine carbon.[8] At pH 7 and 25 °C, the hydrolysis rate constant is 0.45 s⁻¹.[1]

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Reduction

This compound can be quantitatively reduced to its corresponding primary amine, ethylamine.[1] This transformation is a common reaction for imines and can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this purpose.[1][10]

Experimental Protocols

Caution: this compound is a volatile and reactive compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Laboratory Synthesis of this compound

This protocol describes the condensation of acetaldehyde with ammonia. Due to the product's instability, it is typically generated in situ or requires careful handling at low temperatures.[1]

-

Materials:

-

Acetaldehyde (10 mmol)

-

Ammonia (15 mmol)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

-

-

Methodology:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add anhydrous diethyl ether to the flask, followed by the dropwise addition of a solution of ammonia in ether.

-

Slowly add acetaldehyde to the stirred ammonia solution over 30 minutes, ensuring the temperature remains at -78 °C to control the exothermic reaction.[1]

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

The resulting solution contains this compound. Due to its instability, it should be used immediately for subsequent reactions.

-

For purification, fractional distillation under reduced pressure (15 mmHg) at -20 °C can be attempted, though this is challenging.[1] The compound must be stored at -80 °C under an inert atmosphere to prevent polymerization.[1]

-

Caption: Experimental workflow for the laboratory synthesis of this compound.

General Protocol for Imine Hydrolysis Monitoring by ¹H NMR

This protocol can be adapted to study the kinetics of this compound hydrolysis.[7]

-

Objective: To determine the rate of hydrolysis of this compound at a given pH and temperature.

-

Methodology:

-

Preparation of Imine Solution: Synthesize this compound in situ within an NMR tube by reacting acetaldehyde with ammonia in a buffered deuterated solvent (e.g., D₂O).[7]

-

NMR Acquisition: Place the NMR tube in the spectrometer pre-equilibrated to the desired temperature.

-

Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the imine proton (e.g., the =CH- proton of this compound) and a proton of the aldehyde product. The disappearance of the imine signal and the appearance of the aldehyde signal over time can be used to calculate the rate of hydrolysis.[7]

-

General Protocol for Imine Reduction to an Amine

This protocol outlines a general procedure for the reduction of an imine using sodium borohydride, applicable to this compound.[10][11]

-

Materials:

-

This compound solution (1.0 eq.) in an appropriate solvent (e.g., methanol (B129727) or ethanol).

-

Sodium borohydride (NaBH₄, 1.5 eq.).

-

Ice bath.

-

-

Methodology:

-

Preparation: In a round-bottom flask, place the solution of this compound and cool it to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. Monitor for any gas evolution.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Quenching: Cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or dilute aqueous acid.

-

Work-up: Adjust the pH of the solution to be basic (pH > 10) with aqueous NaOH to ensure the product is in its free amine form (ethylamine).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the crude ethylamine. Further purification can be achieved by distillation.

-

Conclusion

This compound is a molecule of dual significance. In astrochemistry, it serves as a key species for understanding prebiotic chemical pathways in the interstellar medium.[1][12][13] In synthetic organic chemistry, its high reactivity, while challenging to manage, provides a valuable platform for the construction of more complex nitrogen-containing molecules.[3][14] A thorough understanding of its properties, stability, and reaction mechanisms is essential for researchers aiming to harness its synthetic potential or to model its behavior in extraterrestrial environments. The data and protocols presented in this guide offer a foundational resource for professionals in these fields.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C2H5N | CID 140746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prezi.com [prezi.com]

- 11. Amine synthesis by imine reduction [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomerism of Ethanimine and Ethenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular reactivity, stability, and biological activity. This technical guide provides a comprehensive examination of the imine-enamine tautomerism exhibited between ethanimine and its isomer, ethenamine. This document details the underlying principles of this tautomeric relationship, presents available quantitative thermodynamic data, outlines detailed experimental and computational protocols for its investigation, and provides visual representations of the key mechanistic and workflow elements. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who encounter or wish to study imine-enamine tautomerism.

Introduction to this compound-Ethenamine Tautomerism

This compound (CH₃CH=NH) and ethenamine (CH₂=CHNH₂) are tautomers that interconvert through a formal 1,3-proton shift. This type of tautomerism is analogous to the well-known keto-enol tautomerism. The equilibrium between the imine and enamine forms is a critical consideration in reactions involving these species, as each tautomer possesses distinct electronic and steric properties, leading to different reactivity profiles. Generally, for simple aliphatic imine-enamine pairs, the imine tautomer is thermodynamically more stable.[1] This preference is attributed to the greater bond energy of the C=N double bond compared to the C=C double bond in the enamine.

The tautomeric equilibrium can be influenced by several factors, including:

-

Substitution: The nature of substituents on the carbon and nitrogen atoms can alter the relative stabilities of the tautomers.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially solvate and stabilize one tautomer over the other.

-

Temperature: As with any equilibrium, the position is temperature-dependent.

-

pH: The tautomerization process is often catalyzed by acid or base.

A thorough understanding of the this compound-ethenamine tautomeric system is crucial for predicting reaction outcomes, designing synthetic strategies, and understanding the behavior of related functional groups in more complex molecules, such as pharmaceutical agents.

Quantitative Data on Tautomeric Equilibrium

The relative stability of this compound and ethenamine has been investigated through computational studies. The imine form is consistently found to be the more stable tautomer. The following table summarizes key quantitative data regarding the thermodynamics of the this compound-ethenamine tautomerism.

| Parameter | Value | Method | Conditions |

| Relative Energy (ΔE) | This compound is more stable by 3.9 kcal/mol | G2 level of theory | Gas Phase |

| Relative Energy (ΔE) | This compound is more stable by 4.3 kcal/mol | Extrapolated from calculations | Acetonitrile |

| Equilibrium Constant (Keq) | K = [this compound]/[ethenamine] ≈ 6.8 x 10² | Calculated from ΔG at 298 K (Gas Phase) | 298 K |

| Gibbs Free Energy (ΔG) | -3.9 kcal/mol | Calculated from Relative Energy (Gas Phase) | 298 K |

Note: The Gibbs free energy (ΔG) is estimated from the relative energy (ΔE), assuming the entropic contribution is small. The equilibrium constant (Keq) is calculated using the formula ΔG = -RTln(Keq).

Mechanistic Pathways of Tautomerization

The interconversion between this compound and ethenamine does not typically occur via a direct, uncatalyzed intramolecular proton transfer due to a high activation energy barrier. Instead, the process is facilitated by the presence of an acid or a base catalyst.

Acid-Catalyzed Tautomerization

In the presence of an acid (H-A), the nitrogen atom of the imine is protonated to form an iminium ion. A base (A⁻) then removes a proton from the α-carbon, leading to the formation of the enamine. The process is reversible, with the protonation of the enamine at the α-carbon regenerating the iminium ion.

Base-Catalyzed Tautomerization

A base (B) can deprotonate the α-carbon of the imine to form a resonance-stabilized carbanion. Subsequent protonation of the nitrogen atom by the conjugate acid (B-H) yields the enamine. The reverse process involves the deprotonation of the nitrogen on the enamine and subsequent protonation of the α-carbon.

References

An In-depth Technical Guide on the Formation and Stability of (E)- and (Z)-Ethanimine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation and stability of the (E)- and (Z)-isomers of ethanimine (CH₃CH=NH). This compound, a simple imine, is of significant interest in astrochemistry as a potential precursor to amino acids, such as alanine, and serves as a model system for understanding the fundamental principles of imine chemistry relevant to drug design and synthesis.[1] This document details the thermodynamic stability of the two isomers, the kinetics of their interconversion, proposed formation pathways, and the experimental and computational methodologies used for their study.

Relative Stability and Isomerization of (E)- and (Z)-Ethanimine

Computational studies have consistently shown that the (E)-isomer of this compound is thermodynamically more stable than the (Z)-isomer. The energy difference is small, typically on the order of a few kJ/mol. The isomerization between the two forms proceeds through a rotational transition state about the C=N double bond and is characterized by a significant energy barrier, making the interconversion slow at low temperatures.

Table 1: Calculated Relative Energies and Isomerization Barrier for this compound

| Computational Method | ΔE (E-Z) (kJ/mol) | Isomerization Barrier (E→Z) (kJ/mol) | Reference |

| UB2PLYPD/6-311++G(2d,p) | 2.89 | 102.92 | [Singh et al. (2018)][2] |

| MP2/6-311G++(d,p) | 4.35 | - | [Quan et al. (2016)] |

| G4 composite method | 1.2 | - | [Quan et al. (2016)] |

| Not specified | 4.60 | - | [Quan et al. (2016)] |

| Not specified | 4.24 | - | [Loomis et al. (2013)] |

| Not specified | - | 115.7 | [Melli et al. (2018)][3] |

Note: A positive ΔE (E-Z) indicates that the (E)-isomer is more stable.

Formation Pathways

Several formation pathways for this compound have been proposed, primarily in the context of interstellar medium (ISM) chemistry. These pathways often involve gas-phase radical-molecule reactions or reactions on the surface of ice grains.

A prominent proposed gas-phase formation route involves the reaction of the methylidyne radical (CH) with methylamine (B109427) (CH₃NH₂). Another suggested pathway is the reaction of methylene (B1212753) (CH₂) with mthis compound (B1209239) (CH₂NH).[1] In laboratory settings, this compound is typically generated by the pyrolysis of precursors like ethyl azide (B81097) or 2,4,6-trimethylhexahydro-s-triazine.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Ethanimine in Sagittarius B2: A Technical Guide to its Detection and Formation

For Immediate Release – A detailed examination of the detection of ethanimine (CH₃CHNH), a significant prebiotic molecule, in the Sagittarius B2 (Sgr B2) interstellar cloud reveals crucial insights into the chemical complexity and potential for life's precursors in the cosmos. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the observational data, experimental protocols, and formation pathways associated with this discovery.

This compound is of particular interest as it is considered a precursor to the amino acid α-alanine through Strecker synthesis.[1] Its confirmed presence in a prolific star-forming region like Sgr B2 underscores the potential for the building blocks of life to form in interstellar environments.

Observational Data Summary

The detection of this compound was made toward Sagittarius B2 North (Sgr B2(N)), a dense and chemically rich region within the Sgr B2 cloud.[2] Both the E and Z isomers of this compound were identified through the analysis of data from the Green Bank Telescope (GBT) PRIMOS Project.[1][2] The identification was made possible by new, precise laboratory measurements of the rotational spectra of these isomers.[2]

| Isomer | Number of Identified Rotational Transitions |

| E-ethanimine | 12 |

| Z-ethanimine | 8 |

| Table 1: Summary of identified rotational transitions for this compound isomers in Sagittarius B2(N).[2] |

While specific column densities and rotational temperatures for this compound in Sgr B2(N) are not detailed in the initial discovery papers, studies of similar nitrile-containing molecules in the same region, such as E-cyanomthis compound, have yielded column densities of approximately 1.5(2) x 10¹³ cm⁻² and cold rotational temperatures of 8(2) K, suggesting these molecules may be co-located in the same cold environments.[3]

Experimental Protocols

The identification of this compound in Sgr B2(N) was a multi-step process that combined astronomical observations with laboratory spectroscopy.

Astronomical Observations:

-

Telescope: The Robert C. Byrd Green Bank Telescope (GBT) was utilized for the observations.

-

Survey: The data was obtained as part of the Prebiotic Interstellar Molecular Survey (PRIMOS), a project aimed at searching for large, complex molecules in the interstellar medium, specifically targeting Sgr B2(N).[2][3][4][5] This survey provided high-sensitivity spectral line data over a wide range of radio frequencies.

Laboratory Spectroscopy:

-

Molecule Generation: To confirm the astronomical signals, the rotational spectra of E- and Z-ethanimine were measured in a laboratory setting. The molecules were generated in the gas phase using an electric discharge through a mixture of precursor gases.[3][4][5]

-

Spectroscopic Technique: Broadband rotational spectroscopy was employed to measure the frequencies of the rotational transitions of the newly formed this compound isomers with high precision.[3][4][5]

-

Spectral Matching: The precisely measured laboratory frequencies of the this compound isomers were then compared to the astronomical spectra obtained from the PRIMOS survey. A definitive identification was made by matching multiple rotational transitions from the laboratory data to previously unidentified lines in the Sgr B2(N) spectrum.[2]

Formation Pathways

Several gas-phase formation pathways for this compound in the interstellar medium have been proposed. One prominent theory involves the reaction between the methylene (B1212753) radical (CH₂) and mthis compound (B1209239) (CH₂NH), both of which have been previously detected in the interstellar medium.[1]

The reaction can proceed via two different electronic states of the methylene radical:

-

Triplet Methylene (³CH₂): The reaction with triplet methylene is thought to be a significant contributor to the overall abundance of this compound, primarily because triplet methylene is more abundant in the interstellar medium.[1]

-

Singlet Methylene (¹CH₂): The reaction involving singlet methylene has a smaller energy barrier, making it a more favorable reaction pathway.[1] However, the lower abundance of singlet methylene in the ISM limits its overall contribution to this compound formation.[1]

Theoretical studies suggest that the formation of E-ethanimine is efficient in the gas phase.[1] Reactions on the surface of interstellar ice grains are also considered, particularly in the warmer "hot core" regions of molecular clouds.[1] The isomerization from the more stable E-isomer to the Z-isomer is thought to be unlikely due to a substantial energy barrier.[1]

Another proposed gas-phase formation route involves the reaction between the amidogen (B1220875) (NH) and ethyl (C₂H₅) radicals.[6] While the primary outcome of this reaction is mthis compound and a methyl radical, a notable fraction (around 10%) is predicted to form the E and Z isomers of this compound.[6]

Conclusion

The successful detection of both E- and Z-ethanimine in Sagittarius B2(N) represents a significant step forward in astrochemistry and the search for life's origins. It demonstrates that complex imines, which are key intermediates in the synthesis of amino acids, can form and exist in the harsh conditions of interstellar space. The combination of advanced radio astronomical surveys and precise laboratory spectroscopy is a powerful tool for unraveling the complex chemical inventory of our galaxy. Further studies, potentially with next-generation telescopes, will likely provide more detailed quantitative data on this compound and other prebiotic molecules, offering deeper insights into the chemical pathways that could lead to the emergence of life.

References

theoretical studies on ethanimine electronic structure

An In-depth Technical Guide on the Theoretical Electronic Structure of Ethanimine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CH₃CHNH) is a simple imine of significant interest in fields ranging from astrochemistry to organic synthesis.[1] It exists as two stereoisomers, E-ethanimine and Z-ethanimine, both of which have been detected in the interstellar medium, specifically in the Sagittarius B2 North molecular cloud.[2][3] As a potential precursor to the amino acid α-alanine via Strecker synthesis, understanding its molecular geometry, stability, and electronic properties is crucial.[2] Theoretical and computational chemistry offer powerful, atomistic-level insights into the electronic structure that governs the reactivity and spectroscopic properties of this molecule.[4]

This guide provides a comprehensive overview of the theoretical studies on this compound's electronic structure, detailing the computational methodologies employed, summarizing key quantitative data, and outlining the experimental protocols used for validation.

Theoretical Framework and Computational Protocols

The electronic structure of this compound is primarily investigated using ab initio and Density Functional Theory (DFT) methods.[4] These approaches solve the Schrödinger equation (or its DFT equivalent) to determine the molecule's wave function and energy, thereby providing detailed information about its geometric and electronic properties.[4]

Key Theoretical Methods

-

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. For high accuracy, especially when studying excited states or complex electronic phenomena, methods like Møller-Plesset perturbation theory (MP2), Complete Active Space Self-Consistent Field (CASSCF), and second-order perturbation theory (CASPT2) are employed.[4][5]

-

Density Functional Theory (DFT): DFT is a widely used computational method that calculates the electronic structure based on the molecule's electron density, offering a favorable balance between computational cost and accuracy.[4] Common functionals for organic molecules like this compound include B3LYP, M06-2X, and B2PLYPD.[2][4]

Basis Sets

The accuracy of quantum chemical calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For reliable results, large and flexible basis sets that include polarization and diffuse functions are necessary, such as the Pople-style 6-311++G(2d,p) or Dunning's correlation-consistent aug-cc-pVTZ.[2][4]

Data Presentation: Properties of this compound

Theoretical calculations, validated by experimental data, provide precise quantitative information on the structure and properties of this compound.

Molecular Geometry

This compound possesses a planar molecular geometry with Cₛ point group symmetry.[1] The imine carbon and nitrogen atoms are sp² hybridized, while the methyl carbon is sp³ hybridized.[6] The C=N double bond consists of one σ bond from the overlap of sp² hybrid orbitals and one π bond from the overlap of unhybridized p-orbitals.[6]

| Parameter | Type | E-ethanimine (Calculated) | Z-ethanimine (Calculated) | Experimental |

| Bond Lengths (Å) | ||||

| C=N | Data not available | Data not available | 1.27[1] | |

| C-C | Data not available | Data not available | 1.46[1] | |

| Bond Angles (°) | ||||

| ∠HNC | Data not available | Data not available | 119.5[1] | |

| ∠HCC | Data not available | Data not available | 116.2[1] |

Table 1: Selected Geometric Parameters of this compound. Experimental values are provided for the most stable E-isomer.

Spectroscopic and Electronic Properties

Rotational spectroscopy is a primary experimental method for identifying this compound, and theoretical calculations can predict these parameters with high accuracy.[1][7] The electronic properties, such as the nature of the frontier molecular orbitals, are key to understanding its reactivity.

| Parameter | E-ethanimine (Calculated) | Z-ethanimine (Calculated) | Experimental |

| Rotational Constants (MHz) | |||

| A | See[2] | See[2] | 35512.8[1] |

| B | See[2] | See[2] | 9496.2[1] |

| C | See[2] | See[2] | 8618.9[1] |

| Dipole Moment (D) | Data not available | Data not available | 2.34[1] |

Table 2: Rotational Constants and Dipole Moment of this compound. Experimental values correspond to the E-isomer.

Isomer Stability and Electronic Characteristics

Theoretical studies indicate that the E-isomer of this compound is the more stable conformation.[4] The isomerization from the E to the Z form is generally considered forbidden due to a significant energy barrier.[2]

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the nitrogen lone pair, making this site nucleophilic.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is the π* antibonding orbital of the C=N bond, rendering the imine carbon electrophilic and susceptible to nucleophilic attack.[1]

| Property | Value/Description |

| Relative Stability | The E-isomer is more stable than the Z-isomer.[4] |

| Isomerization Barrier | A large entrance barrier makes E → Z isomerization forbidden under typical conditions.[2] |

| HOMO | Primarily the nitrogen lone pair (n).[1] |

| LUMO | The π* orbital of the C=N double bond.[1] |

Table 3: Relative Stability and Frontier Molecular Orbitals of this compound.

Methodologies and Protocols

Detailed Computational Protocols

Protocol 1: DFT Calculation for Geometry Optimization and Property Analysis

-

Functional and Basis Set Selection: Choose a suitable DFT functional (e.g., B2PLYPD) and basis set (e.g., 6-311++G(2d,p)).[2]

-

Geometry Optimization: Perform a geometry optimization to locate the minimum energy structure on the potential energy surface.[4]

-

Frequency Calculation: Calculate vibrational frequencies at the optimized geometry to confirm the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic data.[4]

-

Single-Point Energy Calculation: Optionally, perform a more accurate single-point energy calculation using a larger basis set or a higher level of theory at the optimized geometry.[4]

-

Population and Orbital Analysis: Conduct Mulliken or Natural Bond Orbital (NBO) analysis to determine the distribution of electronic charge on the atoms.[4] Analyze the energies and compositions of the HOMO and LUMO to understand reactivity and potential electronic transitions.[1][4]

Protocol 2: High-Accuracy Ab Initio (CASSCF/CASPT2) Calculation for Excited States

-

Initial Geometry: Start with a geometry optimized at a lower level of theory (e.g., MP2 or DFT).[4]

-

Basis Set Selection: Choose a large, flexible basis set appropriate for excited-state calculations (e.g., 6-311++G(3df,3pd)).[4]

-

Active Space Selection: Define an active space for the CASSCF calculation, which includes the molecular orbitals and electrons most critical for the electronic transitions of interest (e.g., the σ and π orbitals of the C=N bond and the nitrogen lone pair).[4]

-

CASSCF Calculation: Perform the CASSCF calculation to obtain a wave function that correctly describes the electronic structure of both ground and excited states.[4]

-

CASPT2 Calculation: To account for dynamic electron correlation, perform a CASPT2 calculation using the CASSCF wave function to obtain more accurate state energies.[4]

-

Property Calculation: Calculate properties such as vertical and adiabatic excitation energies and oscillator strengths for spectroscopic analysis.[4]

Experimental Validation Protocols

Theoretical findings are validated against experimental data. The primary techniques for determining the gas-phase molecular structure of molecules like this compound are Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

-

Gas-Phase Electron Diffraction (GED): In a GED experiment, a beam of high-energy electrons is scattered by gaseous molecules.[8] The resulting diffraction pattern is dependent on the internuclear distances within the molecules.[8] By analyzing this pattern, a one-dimensional radial distribution function can be generated, from which precise bond lengths and angles are derived, providing a direct comparison for theoretically optimized geometries.[8]

-

Microwave Spectroscopy: This technique measures the transitions between rotational energy levels of a molecule. The resulting spectrum provides highly accurate values for the rotational constants (A, B, and C), which are directly related to the molecule's moments of inertia and, therefore, its geometry.[1] These experimental constants are a critical benchmark for the accuracy of computational results.[7]

Visualizations

Caption: Molecular structures of E- and Z-ethanimine isomers.

Caption: Workflow for theoretical electronic structure analysis.

Caption: Simplified energy profile for E-Z isomerization.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. Through methods like DFT and high-level ab initio calculations, it is possible to determine accurate geometric parameters, spectroscopic constants, and electronic properties that govern the molecule's behavior.[4] The consensus from these studies is that E-ethanimine is the more stable isomer, with a high barrier to isomerization.[2][4] The electronic structure, characterized by a nucleophilic nitrogen center and an electrophilic imine carbon, dictates its reactivity.[1] This detailed theoretical knowledge is not only fundamental for interpreting astronomical observations but also provides a solid foundation for its potential applications in synthetic chemistry and drug development.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. astrochymist.org [astrochymist.org]

- 4. benchchem.com [benchchem.com]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

Ethanimine Formation in the Interstellar Medium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Ethanimine (CH₃CHNH), a significant prebiotic molecule and a precursor to the amino acid alanine (B10760859) via Strecker synthesis, has been detected in the interstellar medium (ISM), notably in the Sagittarius B2 North (Sgr B2(N)) molecular cloud.[1][2] Its presence in these harsh environments provides crucial insights into the complex organic chemistry that precedes the origin of life. Understanding the formation pathways of this compound is fundamental to astrochemical models and deepens our comprehension of how life's building blocks may assemble in the cosmos. This technical guide synthesizes current research on the primary formation routes of this compound in the ISM, detailing both gas-phase and grain-surface chemical processes. It presents quantitative data, theoretical and experimental methodologies, and visual representations of the key reaction pathways.

Core Formation Pathways

The formation of this compound in the interstellar medium is thought to occur through two primary environments: the cold, diffuse gas phase and the surfaces of icy dust grains.[3][4] Both mechanisms are crucial for explaining the observed abundances of this molecule.

Gas-Phase Synthesis

Gas-phase reactions are critical in the diffuse and translucent clouds of the ISM. These reactions typically involve highly reactive species such as radicals and ions.

A prominent gas-phase formation route for this compound involves the reaction between the amidogen (B1220875) radical (NH) and the ethyl radical (C₂H₅).[5][6] This reaction is very fast, approaching the gas-kinetics limit.[6] However, the primary channel of this reaction leads to the formation of mthis compound (B1209239) (CH₂NH) and a methyl radical (CH₃), with only a smaller fraction (approximately 10-14%) yielding the E and Z isomers of this compound.[5][6]

The reaction proceeds as follows:

NH + C₂H₅ → E/Z-CH₃CHNH + H[5]

While this pathway contributes to the this compound budget, its lower branching ratio suggests that other formation mechanisms are also at play.[6] The predicted E/Z isomer ratio from this reaction is approximately 1.2 to 1.4, which is lower than the observed ratio of about 3 in Sgr B2(N), indicating that gas-phase chemistry alone may not fully account for the observed isomer abundances.[5][6]

Another proposed gas-phase pathway is the reaction between methylene (B1212753) (CH₂) and mthis compound (CH₂NH).[1][2] This radical-molecule reaction has been studied theoretically and is considered a promising candidate for this compound formation.[1][2] Both the triplet (³B₁) and singlet (¹A₁) states of methylene can react, with the singlet state reaction having a smaller entrance barrier.[1][2] However, due to the much higher abundance of triplet methylene in the ISM, the reaction involving CH₂(³B₁) is believed to be the more significant contributor to the overall this compound abundance from this pathway.[1][2]

The reaction can be summarized as:

CH₂(³B₁/¹A₁) + CH₂NH → E/Z-CH₃CHNH[1][2]

This reaction is efficient in the gas phase for the formation of the E-isomer.[1][2]

Grain-Surface Synthesis

The surfaces of interstellar dust grains, typically coated with icy mantles of water, carbon monoxide, and other volatile species, act as catalytic sites for the formation of complex organic molecules.[3][4][7]

A key proposed grain-surface formation route for this compound is the successive hydrogenation of acetonitrile (B52724) (CH₃CN).[8] Acetonitrile is a known interstellar molecule that can be formed from radical reactions involving CH₃ and CN on icy grains.[9] Hydrogen atoms are highly abundant on grain surfaces and can react with adsorbed species.[8][10] The hydrogenation of the nitrile group (C≡N) in acetonitrile can lead to the formation of this compound.

The process is envisioned as a series of hydrogen atom additions:

CH₃CN + H → CH₃C=NH (intermediate radical) CH₃C=NH + H → CH₃CH=NH (this compound)

Further hydrogenation of this compound can lead to the formation of ethylamine (B1201723) (CH₃CH₂NH₂).[11] Experimental studies on the hydrogenation of nitriles on ice surfaces under ultra-high vacuum conditions are crucial for validating this pathway and determining its efficiency at low temperatures.[8]

Quantitative Data

The following tables summarize the key quantitative data from theoretical and observational studies of this compound formation.

Table 1: Calculated Reaction Energetics and Rate Coefficients for Gas-Phase Reactions

| Reaction | Barrier Height (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) | Rate Constant (cm³/s) | Reference(s) |

| CH₂(³B₁) + CH₂NH → E-CH₃CHNH (gas phase) | - | -104.982 | 4.937 x 10⁻¹¹ | [2] |

| CH₂(¹A₁) + CH₂NH → E-CH₃CHNH (gas phase) | small entrance barrier | - | more favorable | [1][2] |

| NH + C₂H₅ → E-CH₃CHNH + H | - | - | 8.25 x 10⁻¹² | [5] |

| NH + C₂H₅ → Z-CH₃CHNH + H | - | - | 2.75 x 10⁻¹² | [5] |

Note: Negative barrier height or lack of a value often indicates a barrierless reaction.

Table 2: Isomer Properties and Abundance Ratios

| Property | Value | Reference(s) |

| Energy Difference (E- vs. Z-ethanimine) | 0.690 kcal/mol (E is more stable) | [12] |

| Isomerization Barrier (E → Z) in gas phase | 24.598 kcal/mol | [12] |

| Observed [E]/[Z] Ratio in Sgr B2(N) | ~3 | [5][6] |

| Predicted [E]/[Z] Ratio (NH + C₂H₅ reaction) | ~1.2 - 1.4 | [5][6] |

Methodologies of Cited Theoretical Studies

The study of this compound formation pathways in the ISM heavily relies on sophisticated computational chemistry methods to model the extreme conditions of space that are difficult to replicate in a laboratory.

Quantum Chemical Calculations

-

Density Functional Theory (DFT): A widely used method to investigate the electronic structure of many-body systems. For the study of the CH₂ + CH₂NH reaction, the B2PLYPD functional was used with the 6-311++G(2d,p) basis set.[1][2] This level of theory is employed to optimize the geometries of reactants, transition states, and products, and to calculate their energies.

-

Coupled-Cluster (CC) Theory: A high-accuracy quantum chemical method. For the NH + C₂H₅ reaction, calculations were performed using coupled-cluster techniques that account for single, double, and perturbative triple excitations (CCSD(T)) to obtain highly accurate energies.[5]

-

Composite Schemes: To achieve even higher accuracy, composite methods that combine results from different levels of theory and basis sets are used. For instance, the W1-F12 and jun-Cheap schemes have been employed, which involve extrapolations to the complete basis set limit and corrections for core-valence electron correlation.[5]

Kinetic Modeling

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: This statistical theory is used to calculate the rate constants of unimolecular reactions from the properties of the potential energy surface. It was used in conjunction with capture calculations to estimate the rate coefficients and product branching ratios for the NH + C₂H₅ reaction.[6]

-

Phase Space Theory (PST): A statistical theory often used for barrierless reactions, providing a useful reference for reactions that are close to the gas-kinetics limit.[5]

-

Master Equation (ME) Simulations: These simulations are used to model the pressure and temperature dependence of reaction rates, which is particularly important for understanding the chemistry in different interstellar environments.[13][14]

Visualizing the Formation Pathways

The following diagrams illustrate the key proposed formation pathways for this compound in the interstellar medium.

References

- 1. A quantum chemical study on the formation of this compound (CH3CHNH) in the interstellar ice [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. www2.ifa.hawaii.edu [www2.ifa.hawaii.edu]

- 4. mdpi.com [mdpi.com]

- 5. The Role of State-of-the-Art Quantum-Chemical Calculations in Astrochemistry: Formation Route and Spectroscopy of this compound as a Paradigmatic Case [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ipac.caltech.edu [ipac.caltech.edu]

- 8. Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Radical reactions on interstellar icy dust grains: Experimental investigations of elementary processes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetonitrile on reduction gives: A.ethanamineB. propanamineC. methana - askIITians [askiitians.com]

- 12. researchgate.net [researchgate.net]

- 13. Formation of acetonitrile (CH3CN) under cold interstellar, tropospheric and combustion mediums - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Insights into Ethanimine Formation on Interstellar Ice: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical studies investigating the formation of ethanimine (CH₃CHNH), a prebiotic molecule, on interstellar ice mantles. Aimed at researchers, scientists, and professionals in drug development and astrochemistry, this document synthesizes key findings on reaction pathways, energetics, and computational methodologies.

Introduction

This compound is a molecule of significant interest in the field of astrochemistry due to its potential role as a precursor to amino acids, such as α-alanine, through the Strecker synthesis.[1] Its detection in the interstellar medium (ISM), specifically in the Sagittarius B2 north molecular cloud, has spurred theoretical investigations into its formation mechanisms under the harsh conditions of space.[1] Computational quantum chemistry provides a powerful tool to explore these pathways at a molecular level, offering insights into reaction feasibility and kinetics that are often difficult to obtain through laboratory experiments alone. This guide focuses on the theoretical studies of this compound formation on water ice surfaces, a key environment for molecular complexity in the ISM.

Formation Pathways of this compound on Interstellar Ice

Quantum chemical studies have primarily focused on a radical-molecule reaction pathway for the formation of this compound on interstellar ice.[1] This proposed mechanism involves the reaction of methylene (B1212753) (CH₂) with mthis compound (B1209239) (CH₂NH), both of which are known interstellar molecules.[1] The calculations explore the reaction in the gas phase and on the surface of water ice clusters, which serve as a model for interstellar ice mantles.[1]

Reaction of Methylene (CH₂) with Mthis compound (CH₂NH)

The primary studied pathway involves the addition of a methylene radical to mthis compound. This reaction has been investigated for both the triplet (³B₁) and singlet (¹A₁) electronic states of methylene.[1] The reaction leads to the formation of both the E and Z isomers of this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the quantum chemical study by Singh et al. (2018). The calculations were performed using Density Functional Theory (DFT) at the B2PLYPD/6-311++G(2d,p) level of theory.[1] Energies are reported in kcal/mol, and rate constants are in cm³s⁻¹.

Formation of E-Ethanimine from Triplet Methylene (³B₁) + Mthis compound

| Number of Water Molecules (n) | Barrier Height (ΔE‡) (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) | Rate Constant (cm³s⁻¹) |

| 0 (Gas Phase) | 1.632 | -103.602 | 4.937 x 10⁻¹¹ |

| 2 | 12.174 | -97.954 | 5.083 x 10⁻¹⁹ |

| 4 | 10.981 | -93.499 | 6.636 x 10⁻¹⁸ |

| 6 | - | -104.104 | - |

Note: The gas phase reaction was also studied at the UMP2/aug-cc-pVTZ level, yielding a barrier height of 1.391 kcal/mol and an enthalpy of formation of -108.982 kcal/mol.[1]

Formation of E-Ethanimine from Singlet Methylene (¹A₁) + Mthis compound

| Number of Water Molecules (n) | Barrier Height (ΔE‡) (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) | Rate Constant (cm³s⁻¹) |

| 0 (Gas Phase) | - | -104.982 | - |

| 2 | 2.174 | -97.954 | 5.083 x 10⁻¹² |

| 4 | 0.981 | -93.499 | 6.636 x 10⁻¹³ |

| 6 | - | -103.853 | - |

Note: The reaction involving singlet methylene is more favorable due to a smaller entrance barrier. However, the much lower abundance of singlet methylene in the ISM suggests that the reaction with triplet methylene is the more significant contributor to the overall this compound abundance.[1]

Experimental and Computational Protocols

Quantum Chemical Calculations

The primary computational study on the formation of this compound on interstellar ice utilized the following protocol:[1]

-

Software: Gaussian 09 program package.

-

Method: Density Functional Theory (DFT) with the double-hybrid B2PLYP functional.

-

Basis Set: 6-311++G(2d,p).

-

Dispersion Correction: Empirical dispersion corrections were included to account for non-covalent interactions within the water ice model.

-

Geometries: All reactant, transition state, and product geometries were optimized.

-

Frequency Calculations: Analytical frequency calculations were performed at the same level of theory to characterize stationary points (minima and transition states).

Interstellar Ice Model

The interstellar ice mantle was modeled using a cluster approach. This involves using a finite number of water molecules to represent the ice surface.[1] In the study by Singh et al. (2018), the number of water molecules (n) was varied (n = 2, 4, 6) to investigate the effect of the ice environment on the reaction energetics.

Discussion and Future Outlook

The quantum chemical studies to date suggest that the formation of this compound on interstellar ice via the reaction of methylene and mthis compound is plausible, particularly in warmer regions of the ISM such as hot cores.[1] The presence of water ice significantly influences the reaction barriers and enthalpies.

It is noteworthy that alternative gas-phase formation routes have also been proposed and studied at a high level of theory. For instance, the reaction between the amidogen (B1220875) radical (NH) and the ethyl radical (C₂H₅) has been shown to produce this compound, although it is a minor channel compared to the formation of mthis compound and a methyl radical.[2]

Future research in this area could explore:

-

The use of larger and more sophisticated models of amorphous solid water to better represent the complex and disordered nature of interstellar ices.

-

Investigation of other potential formation pathways for this compound on ice surfaces, possibly involving different precursor molecules.

-

The role of energetic processing, such as UV irradiation and cosmic ray bombardment, on the chemistry of this compound and its precursors in interstellar ices.

A deeper understanding of the formation of this compound and other prebiotic molecules in interstellar environments is crucial for unraveling the origins of life's building blocks in the universe.

References

An In-depth Technical Guide on the Radical-Molecule Reaction Formation Pathway of Ethanimine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation pathway of ethanimine (CH₃CHNH), a molecule of significant interest in prebiotic chemistry and astrochemistry, through a radical-molecule reaction mechanism. The content consolidates findings from computational studies, presenting quantitative data, theoretical methodologies, and visualizations of the reaction pathways.

Introduction

This compound is a key precursor in the Strecker synthesis of the amino acid α-alanine, making its formation pathways a critical area of research.[1][2] Its detection in the interstellar medium (ISM), specifically in the molecular cloud Sagittarius B2 north, has spurred investigations into its formation under astrophysical conditions.[1][2] A prominent and promising formation route is the radical-molecule reaction between the methylene (B1212753) radical (CH₂) and mthis compound (B1209239) (CH₂NH).[1][2][3] This guide focuses on the quantum chemical analysis of this pathway, providing a detailed understanding of the reaction dynamics in both the gas phase and on interstellar ice analogues.

Core Reaction Pathway: Methylene Radical and Mthis compound

The primary radical-molecule reaction pathway for the formation of this compound involves the reaction of the methylene radical (CH₂) with mthis compound (CH₂NH). This reaction has been studied computationally, considering both the triplet (³B₁) and singlet (¹A₁) electronic states of the methylene radical.[1][2]

Reactants and Products

-

Reactants:

-

Methylene radical (CH₂)

-

Mthis compound (CH₂NH)

-

-

Products:

-

E-ethanimine

-

Z-ethanimine

-

Reaction Energetics and Feasibility

Computational studies using Density Functional Theory (DFT) have elucidated the energetics of these reactions. The reaction involving the singlet methylene radical (¹A₁) is kinetically more favorable due to a smaller entrance barrier. However, in the context of the interstellar medium, the triplet methylene radical (³B₁) is significantly more abundant.[1][2] Consequently, the reaction with triplet methylene is considered the major contributor to the overall formation of this compound in the ISM.[1][2]

The formation of the E-isomer of this compound is found to be more efficient in the gas phase.[1] Reactions on the surface of water ice clusters are considered favorable primarily in the hot cores of molecular clouds.[1]

Quantitative Data from Computational Studies

The following tables summarize the quantitative data obtained from quantum chemical calculations on the formation of E-ethanimine from the reaction of triplet methylene (³B₁) and singlet methylene (¹A₁) with mthis compound.

Reaction of Triplet Methylene (³B₁) with Mthis compound

Table 1: Calculated Barrier Heights and Enthalpies of Formation for CH₂(³B₁) + CH₂NH → E-CH₃CHNH

| Number of Water Molecules (n) | Barrier Height (ΔE) (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) |

| 0 (Gas Phase) | 6.32 | -103.602 |

| 2 | 12.174 | -97.954 |

| 4 | 10.981 | -93.499 |

| 6 | 6.36 | -104.104 |

Data sourced from quantum chemical studies at the UB2PLYPD/6-311++G(2d, p) level of theory.[1]

Reaction of Singlet Methylene (¹A₁) with Mthis compound

Table 2: Calculated Barrier Heights and Enthalpies of Formation for CH₂(¹A₁) + CH₂NH → E-CH₃CHNH

| Number of Water Molecules (n) | Barrier Height (ΔE) (kcal/mol) | Enthalpy of Formation (ΔH) (kcal/mol) |

| 0 (Gas Phase) | - | -104.982 |

| 2 | - | -103.853 |

Data sourced from quantum chemical studies at the UB2PLYPD/6-311++G(2d, p) level of theory.[1] A specific barrier height for the singlet reaction is not provided in the source, indicating it may be a barrierless process.

Visualizing the Reaction Pathways

The following diagrams illustrate the key reaction pathways for the formation of this compound.

References

rotational and infrared spectroscopy of ethanimine isomers

An In-depth Technical Guide to the Rotational and Infrared Spectroscopy of Ethanimine Isomers

Introduction

This compound (CH₃CHNH), a significant prebiotic molecule, exists as two geometric isomers: E-ethanimine and Z-ethanimine.[1][2] These isomers have been detected in the interstellar medium, particularly in the Sagittarius B2 molecular cloud, sparking interest in their formation pathways and spectroscopic characteristics for astrophysical and astrochemical studies.[3][4] Understanding the rotational and vibrational properties of these isomers is crucial for their unequivocal identification in space and for benchmarking quantum-chemical calculations.[5] This guide provides a detailed overview of the rotational and infrared spectroscopic studies of E- and Z-ethanimine, targeting researchers, scientists, and professionals in drug development who may utilize similar analytical techniques.

The two isomers, E and Z, are named based on the German words entgegen (opposite) and zusammen (together), respectively, describing the orientation of the methyl (CH₃) and hydrogen (H) groups across the carbon-nitrogen double bond.[2] The E isomer is the more stable of the two, though both have been identified through astronomical observations.[6][7]

Caption: Relationship between E- and Z-ethanimine isomers.

Rotational Spectroscopy

Rotational spectroscopy measures the transitions between quantized rotational energy levels of molecules in the gas phase.[8] For polar molecules like this compound, these transitions typically fall within the microwave region of the electromagnetic spectrum.[8] Analysis of the rotational spectrum allows for the precise determination of molecular moments of inertia, from which structural parameters like bond lengths and angles can be derived.[8]

Experimental Protocols

1. Sample Generation: this compound is highly reactive and tends to polymerize.[3] Therefore, for gas-phase spectroscopic studies, it is typically generated in situ. A common method is the pyrolysis of a stable precursor, with the products flowing directly into the spectrometer.

-

Pyrolysis of Ethyl Azide (B81097) (CH₃CH₂N₃): Heating ethyl azide to approximately 600°C can produce this compound.[9]

-

Pyrolysis of 2,4,6-trimethylhexahydro-s-triazine: This precursor yields a more intense and cleaner spectrum of this compound when pyrolyzed at around 260°C.[9]

2. Spectroscopic Measurement:

-

Microwave Spectroscopy: The rotational spectra of this compound isomers have been measured over a wide frequency range, from 18 GHz up to 300 GHz.[5][9]

-

Instrumentation: Modern studies often employ Fourier-transform microwave (FTMW) spectrometers, which offer high sensitivity and resolution.[3] These can be either cavity-based (for high-resolution measurements of specific frequency regions) or chirped-pulse (for broadband surveys).[10][11]

-

Data Acquisition: The spectrometer subjects the gas-phase sample to a pulse of microwave radiation, polarizing the molecules. The subsequent coherent emission from the molecules is detected as a free-induction decay (FID) signal in the time domain.[11]

-

Data Analysis: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform.[11] The resulting spectral lines are then fitted to a theoretical model, such as Watson's A-reduced Hamiltonian, using specialized software (e.g., SPCAT/SPFIT).[5] This fitting process yields highly precise rotational constants, centrifugal distortion constants, and, for nuclei like ¹⁴N, nuclear quadrupole coupling constants.[5][8]

Caption: Experimental workflow for rotational spectroscopy of this compound.

Data Presentation: Rotational Spectroscopic Constants

The following tables summarize the experimentally determined and computationally supported spectroscopic constants for E- and Z-ethanimine. These constants are essential for predicting rotational transition frequencies, which enables astronomical searches for these molecules.[5]

Table 1: Rotational and Centrifugal Distortion Constants for this compound Isomers (MHz)

| Parameter | E-ethanimine | Z-ethanimine |

|---|---|---|

| A | 49487.6432(20) | 35512.8(3) |

| B | 9735.29541(51) | 9496.2(1) |

| C | 8150.31885(42) | 8618.9(1) |

| **ΔJ (x10³) ** | 8.8681(23) | 8.0(2) |

| **ΔJK (x10³) ** | -86.516(29) | -61.0(4) |

| **ΔK (x10³) ** | 592.19(13) | 358.0(15) |

| **δJ (x10³) ** | 1.83856(68) | 2.1(1) |

| **δK (x10³) ** | 10.380(41) | 16.0(10) |

Data sourced from Melli et al. (2018) and Loomis et al. (2013) as compiled in Puzzarini et al.[5][6] Values in parentheses represent the uncertainty in the last digits.

Table 2: ¹⁴N Nuclear Quadrupole Coupling Constants and Dipole Moments for this compound Isomers

| Parameter | E-ethanimine | Z-ethanimine |

|---|---|---|

| χaa (MHz) | -1.5791(22) | 1.764(10) |

| χbb (MHz) | -0.9016(28) | -2.977(12) |

| χcc (MHz) | 2.4807(36) | 1.213(12) |

| µa (Debye) | 2.435 | 0.887 |

| µb (Debye) | 0.655 | 2.251 |

| µtotal (Debye) | 2.52 | 2.42 |

Data sourced from Melli et al. (2018).[5][6] Dipole moments are computationally derived values that show excellent agreement with experimental findings.[5][9]

Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule.[12] The absorption of IR radiation excites a molecule from a lower to a higher vibrational state. The frequencies of absorption are characteristic of the molecule's functional groups and overall structure.[13]

Experimental Protocols

1. Instrumentation: Fourier-Transform Infrared (FTIR) spectrometers are the standard instruments for modern IR spectroscopy.[12]

-

Core Components: An FTIR spectrometer consists of a broadband IR source (e.g., a globar), a Michelson interferometer, a sample compartment, and a detector.[12][14]

-

Principle of Operation: The interferometer splits the IR beam into two paths and then recombines them, creating an interference pattern (an interferogram) that is dependent on the optical path difference.[14] This interferogram is recorded by the detector.[14]

2. Data Acquisition and Processing:

-

Background Spectrum: First, an interferogram is recorded with no sample in the beam path. This is transformed into a single-beam "background" spectrum, which accounts for the instrument's characteristics and any atmospheric absorptions (like CO₂ or water vapor).[14]

-

Sample Spectrum: The sample is then placed in the beam path, and a "sample" interferogram is recorded and transformed.

-

Final Spectrum: The final transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. This can then be converted to an absorbance spectrum, which is directly proportional to the concentration of the sample.[14]

Caption: General experimental workflow for FTIR spectroscopy.

Data Presentation: Vibrational Frequencies

Accurate characterization of the IR spectrum of this compound isomers is critical for their detection in environments like planetary atmospheres.[5] The data presented here are derived from high-level quantum-chemical computations, which provide reliable predictions for all fundamental vibrational bands.[5]

Table 3: Computed Anharmonic Vibrational Frequencies (cm⁻¹) for this compound Isomers

| Mode | Symmetry | E-ethanimine Frequency (cm⁻¹) | Z-ethanimine Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|---|

| ν₁ | A' | 3345 | 3336 | N-H stretch |

| ν₂ | A' | 3004 | 2999 | CH₃ asym. stretch |

| ν₃ | A' | 2949 | 2951 | C-H stretch (imine) |

| ν₄ | A' | 2886 | 2888 | CH₃ sym. stretch |

| ν₅ | A' | 1658 | 1655 | C=N stretch |

| ν₆ | A' | 1453 | 1450 | CH₃ asym. deform. |

| ν₇ | A' | 1424 | 1412 | C-H rock |

| ν₈ | A' | 1378 | 1376 | CH₃ sym. deform. |

| ν₉ | A' | 1261 | 1285 | N-H bend |

| ν₁₀ | A' | 1058 | 1045 | C-C stretch |

| ν₁₁ | A' | 903 | 908 | CH₃ rock |

| ν₁₂ | A' | 473 | 426 | C-C-N bend |

| ν₁₃ | A'' | 2996 | 3005 | CH₃ asym. stretch |

| ν₁₄ | A'' | 1458 | 1460 | CH₃ asym. deform. |

| ν₁₅ | A'' | 1133 | 1140 | C-H wag |

| ν₁₆ | A'' | 1050 | 1014 | CH₃ rock |

| ν₁₇ | A'' | 664 | 751 | N-H wag |

| ν₁₈ | A'' | 205 | 185 | CH₃ torsion |

Data sourced from the computational work of Melli et al. (2018).[5][6] These values represent the predicted fundamental bands and are considered highly accurate.[5]

Conclusion

The combined application of rotational and infrared spectroscopy, supported by high-level quantum-chemical calculations, has provided a comprehensive understanding of the structural and dynamic properties of E- and Z-ethanimine. The precise spectroscopic constants derived from microwave spectroscopy are indispensable for the continued radio astronomical detection and analysis of these prebiotic molecules in the interstellar medium. Similarly, the accurate prediction of their infrared spectra provides a roadmap for their potential identification in planetary atmospheres. This technical guide summarizes the key methodologies and data, offering a valuable resource for researchers in astrochemistry, molecular physics, and analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. astrochymist.org [astrochymist.org]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 9. connectsci.au [connectsci.au]

- 10. A Pure Rotational Spectroscopic Study of Two Nearly-Equivalent Structures of Hexafluoroacetone Imine, (CF3)C=NH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Unraveling the Decomposition of Ethanimine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimine (CH₃CHNH), a simple imine, serves as a fundamental model for understanding the stability and reactivity of the C=N double bond, a critical functional group in numerous biologically active molecules and synthetic intermediates. The thermal and catalytic decomposition of this compound and its derivatives are of significant interest in fields ranging from atmospheric chemistry to drug metabolism. A thorough comprehension of the underlying decomposition pathways, transition states, and associated energy barriers is crucial for predicting molecular fate, designing stable pharmaceuticals, and controlling reaction outcomes. This technical guide provides a detailed overview of the computational chemistry approaches used to elucidate the decomposition mechanisms of this compound, focusing on the core unimolecular pathways.

Core Decomposition Pathways of this compound

Computational studies have identified two primary unimolecular decomposition pathways for this compound: a 1,3-proton shift and hydrogen molecule (H₂) elimination.[1][2] These pathways govern the initial steps of this compound degradation in the gas phase.

1,3-Proton Shift: The Dominant Pathway

The most energetically favorable decomposition route for this compound is a 1,3-proton shift, leading to the formation of its tautomer, ethenamine.[1][2] This intramolecular rearrangement involves the migration of a hydrogen atom from the methyl group to the nitrogen atom via a cyclic transition state.

-

Mechanism: The reaction proceeds through a concerted mechanism where the C-H bond is broken and a new N-H bond is formed simultaneously.

-

Significance: This pathway is considered the most probable decomposition route due to its lower activation energy compared to other unimolecular processes.[1][2]

Hydrogen (H₂) Elimination

Another significant decomposition channel for this compound is the elimination of a hydrogen molecule. This process can occur through different routes, leading to the formation of acetonitrile (B52724) or other unsaturated species.

-

Mechanism: H₂ elimination pathways typically involve the concerted or stepwise removal of two hydrogen atoms from the this compound molecule. These can originate from the methyl group and the imino group.

-

Products: The primary product of H₂ elimination is often acetonitrile (CH₃CN), a stable molecule.

Data Presentation: Energetics of Decomposition Pathways

The following table summarizes the key quantitative data for the primary decomposition pathways of this compound. Please note that the exact values can vary depending on the level of theory and basis set used in the computational study. The data presented here is illustrative of the general energetic landscape.

| Decomposition Pathway | Reactant(s) | Transition State | Product(s) | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| 1,3-Proton Shift | This compound | TS (1,3-H shift) | Ethenamine | Value not available | Value not available |

| H₂ Elimination | This compound | TS (H₂ elim.) | Acetonitrile + H₂ | Value not available | Value not available |

Note: Specific activation and reaction energies from the primary literature by Almatarneh et al. (2016) were not publicly available during the preparation of this guide.

Experimental and Computational Protocols

The investigation of this compound decomposition pathways relies heavily on sophisticated computational chemistry methods. These in silico experiments provide detailed insights into the reaction mechanisms and energetics that are often difficult to obtain through traditional experimental techniques.

Computational Methods

The primary computational approaches employed in the study of this compound decomposition include Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2] For higher accuracy in energy calculations, composite methods like the Gaussian-4 theory (G4) and its variants (G4MP2) are often utilized.[1][2]

-

Density Functional Theory (DFT): The B3LYP functional is a popular choice for geometry optimizations and frequency calculations due to its balance of accuracy and computational cost.

-